molecular formula C31H33FN6O3 B1683776 Pexmetinib CAS No. 945614-12-0

Pexmetinib

Cat. No. B1683776
Key on ui cas rn: 945614-12-0
M. Wt: 556.6 g/mol
InChI Key: LNMRSSIMGCDUTP-UHFFFAOYSA-N
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Patent
US08039639B2

Procedure details

Preparation of 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(241-(2,2-dimethoxyethyl)-1H-indazol-5-yloxy)-5-fluorobenzyl)urea 70: (2-(1-(2,2-dimethoxyethyl)-1H-indazol-5-yloxy)-5-fluorophenyl)methanamine (2.00 g, 5.791 mmol), 2,2,2-trichloroethyl 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-ylcarbamate (3.516 g, 8.686 mmol) and N,N-diisopropylethylamine (3.026 mL, 17.37 mmol) were suspended in N,N-dimethylacetamide (50 mL) and heated at 80° C. overnight. The reaction mixture was concentrated under reduced pressure and the residue diluted with EtOAc and saturated aqueous NH4Cl. The organics were washed with water (3×), brine, dried (MgSO4) and then concentrated under reduced pressure to afford the crude material, which was purified by flash column chromatography (eluant 35-45% EtOAc/Hexanes). After evaporation of the solvent, the desired product was obtained as a pale yellow foam (2.57 g, 74%). MS (APCI+) m/z 602 (M+1) was detected. 1H NMR (400 MHz, DMSO-d6) δ 7.88 (s, 1H), 7.43 (d, 1H, J=9 Hz), 6.72-7.30 (m, 9H), 6.18 (s, 1H), 6.01 (br, 1H), 5.47 (t, 1H, J=6.1 Hz), 4.76 (t, 1H, J=5.3 Hz), 4.44 (t, 4H, J=5.6 Hz), 3.38 (s, 6H), 2.37 (s, 3H), 1.30 (s, 9H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-(1-(2,2-dimethoxyethyl)-1H-indazol-5-yloxy)-5-fluorophenyl)methanamine
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.516 g
Type
reactant
Reaction Step Three
Quantity
3.026 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
74%

Identifiers

REACTION_CXSMILES
NC(N)=O.CO[CH:7]([O:28]C)[CH2:8][N:9]1[C:17]2[C:12](=[CH:13][C:14]([O:18][C:19]3[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:20]=3[CH2:26][NH2:27])=[CH:15][CH:16]=2)[CH:11]=[N:10]1.[C:30]([C:34]1[CH:38]=[C:37]([NH:39][C:40](=O)[O:41]CC(Cl)(Cl)Cl)[N:36]([C:48]2[CH:53]=[CH:52][C:51]([CH3:54])=[CH:50][CH:49]=2)[N:35]=1)([CH3:33])([CH3:32])[CH3:31].C(N(CC)C(C)C)(C)C>CN(C)C(=O)C>[C:30]([C:34]1[CH:38]=[C:37]([NH:39][C:40]([NH:27][CH2:26][C:20]2[CH:21]=[C:22]([F:25])[CH:23]=[CH:24][C:19]=2[O:18][C:14]2[CH:13]=[C:12]3[C:17](=[CH:16][CH:15]=2)[N:9]([CH2:8][CH2:7][OH:28])[N:10]=[CH:11]3)=[O:41])[N:36]([C:48]2[CH:53]=[CH:52][C:51]([CH3:54])=[CH:50][CH:49]=2)[N:35]=1)([CH3:33])([CH3:32])[CH3:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
(2-(1-(2,2-dimethoxyethyl)-1H-indazol-5-yloxy)-5-fluorophenyl)methanamine
Quantity
2 g
Type
reactant
Smiles
COC(CN1N=CC2=CC(=CC=C12)OC1=C(C=C(C=C1)F)CN)OC
Step Three
Name
Quantity
3.516 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)NC(OCC(Cl)(Cl)Cl)=O)C1=CC=C(C=C1)C
Step Four
Name
Quantity
3.026 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with EtOAc and saturated aqueous NH4Cl
WASH
Type
WASH
Details
The organics were washed with water (3×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude material, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (eluant 35-45% EtOAc/Hexanes)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)NC(=O)NCC1=C(C=CC(=C1)F)OC=1C=C2C=NN(C2=CC1)CCO)C1=CC=C(C=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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